molecular formula C8H11ClN2OS B2513042 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide CAS No. 757221-05-9

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide

Cat. No.: B2513042
CAS No.: 757221-05-9
M. Wt: 218.7
InChI Key: QAHGTFJTWCLCBX-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide (: 757221-05-9) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. With the molecular formula C₈H₁₁ClN₂OS and a molecular weight of 218.70 g/mol, this compound features a reactive chloromethyl group on a thiazole ring, making it a valuable scaffold for the synthesis of more complex molecules . The compound is part of the 2-aminothiazole class, a privileged structure in medicinal chemistry known for its broad pharmacological potential . Researchers utilize this acetamide derivative as a key building block in constructing novel compounds for biological screening. Its structure is engineered for further functionalization, allowing for the creation of libraries of derivatives with potential inhibitory activity against various enzymes . The reactive handles present in the molecule facilitate its use in sophisticated multi-step synthetic routes aimed at developing new therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can access detailed specifications, including SMILES string (CCN(C1=NC(=CS1)CCl)C(=O)C) and analytical data, to support their experimental work .

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-3-11(6(2)12)8-10-7(4-9)5-13-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGTFJTWCLCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Scientific Research Applications

Medicinal Chemistry

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential therapeutic effects against microbial infections and cancer. For instance, studies have demonstrated that thiazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Research

The compound is employed in proteomics research to study protein interactions and functions. Its mechanism involves forming covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This property makes it valuable for investigating cellular pathways and enzyme interactions .

Industrial Applications

In materials science, this compound is utilized to develop new materials with specific properties, such as antimicrobial coatings and catalysts. Its unique chemical structure allows for versatile modifications, enhancing its application in various industrial processes .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of synthesized thiazole derivatives against various bacterial strains using the turbidimetric method. The results indicated that certain derivatives exhibited significant antimicrobial activity .
  • Anticancer Properties : In another study focusing on anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), specific derivatives were found to be highly effective. Molecular docking studies further elucidated the binding modes of these compounds with target receptors .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryBuilding block for bioactive molecules; potential therapeutic applications against infections and cancer
Biological ResearchStudy of protein interactions; enzyme assays; cellular pathway investigations
Industrial ApplicationsDevelopment of antimicrobial coatings; catalysts; advanced materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Thiazole derivatives with acetamide moieties exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide and structurally related analogs:

Compound Name Substituents Molecular Formula Key Features
This compound (Target) 4-(Chloromethyl)thiazole, N-ethylacetamide C₉H₁₁ClN₂OS Reactive chloromethyl group; moderate lipophilicity.
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ) 4-(4-Chlorophenyl)thiazole, 2-chloroacetamide C₁₁H₈Cl₂N₂OS Aryl substitution enhances π-π interactions; higher molecular weight.
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ) 4-(3-Chloro-4-fluorophenyl)thiazole, acetamide C₁₁H₈ClFN₂OS Fluorine increases electronegativity and potential bioavailability.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a, ) 4-(4-Hydroxy-3-methoxyphenyl)thiazole, acetamide C₁₂H₁₂N₂O₃S Polar hydroxyl/methoxy groups improve solubility; COX-1/COX-2 inhibition.
N-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-N-methylacetamide (CID 2121619, ) 4-(2-Fluorophenyl)thiazole, N-methylacetamide C₁₂H₁₁FN₂OS Fluorophenyl enhances binding affinity; methyl group reduces steric hindrance.
2-(Phenylsulfonyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide (12b, ) 4-(Chloromethyl)thiazole, 2-(phenylsulfonyl)acetamide C₁₂H₁₁ClN₂O₃S₂ Sulfonyl group increases acidity and hydrogen-bonding potential.

Physicochemical Properties

Property Target Compound 4-(4-Chlorophenyl) Analog 4-(Fluorophenyl) Analog
Molecular Weight 230.71 g/mol 287.17 g/mol 250.28 g/mol
LogP (Predicted) 1.8–2.2 3.1–3.5 2.5–2.9
Solubility DMSO, Methanol Chloroform, Methanol DMSO, Ethanol
Reactivity High (Cl-CH₂) Moderate (aryl Cl) Low (F-aryl)

Crystallographic and Conformational Insights

  • Aryl-Substituted Thiazoles : Exhibit significant dihedral angles (e.g., 61.8° in dichlorophenyl analog ), reducing planarity and affecting packing.
  • Chloromethyl Derivatives : Smaller substituents like chloromethyl may allow tighter crystal packing, influencing solubility and stability .

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by experimental data, case studies, and a comprehensive review of the literature.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.
  • Disruption of Cellular Processes : It may interfere with DNA synthesis or protein function, leading to potential therapeutic effects against cancer and microbial infections.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli15.6 - 125 µg/mL
C. albicans25 - 250 µg/mL

Studies indicate that this compound demonstrates superior antimicrobial activity compared to traditional antibiotics like ampicillin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown promising results against breast cancer and leukemia cell lines.

Anti-inflammatory Effects

Thiazole derivatives are known to possess anti-inflammatory properties. This compound has been found to reduce inflammation markers in various experimental models, indicating potential use as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to control groups.
  • Cancer Cell Proliferation : In a controlled laboratory setting, the compound was tested on human leukemia cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential steps:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacids under basic conditions (e.g., KOH/EtOH, 60–80°C) .

Chloromethyl group introduction : Nucleophilic substitution using chloromethylating agents (e.g., ClCH₂I) in anhydrous DMF at 0–5°C to minimize side reactions .

Acetamide functionalization : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under reflux .

  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control, and stoichiometric ratios. Thin-layer chromatography (TLC) is used for real-time monitoring .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloromethyl at C4 of thiazole, ethylacetamide at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₀ClN₂OS) and detects isotopic patterns for chlorine .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Screening Protocols :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

  • Strategies :

  • Catalytic systems : Use of phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance chloromethylation efficiency .
  • Protective groups : Temporary protection of the thiazole nitrogen with Boc groups during acetylation prevents undesired side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives?

  • Key Modifications :

Substituent Biological Impact Reference
Chloromethyl (C4)Enhances electrophilicity for covalent target binding
Ethylacetamide (C2)Improves solubility and bioavailability
Thiazole ringCritical for π-π stacking with aromatic residues
  • Advanced SAR : Introducing electron-withdrawing groups (e.g., -NO₂) at C5 of the thiazole increases antimicrobial potency but may reduce solubility .

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Covalent binding : The chloromethyl group reacts with cysteine thiols in enzyme active sites (e.g., kinases), confirmed via X-ray crystallography .
  • Hydrogen bonding : The acetamide carbonyl forms H-bonds with backbone amides (e.g., in HIV-1 protease), as shown in docking studies .
  • Resistance analysis : Mutagenesis studies identify residues (e.g., Thr87Ala) that reduce binding affinity, explaining activity loss in resistant strains .

Q. How are crystallographic data discrepancies resolved during structural refinement?

  • Troubleshooting :

  • SHELXL refinement : Adjusting occupancy ratios for disordered chloromethyl groups or solvent molecules .
  • Twinned data : Use of TWINLAW in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation tools : R-free factor and Ramachandran plots ensure model accuracy .

Q. How are spectroscopic anomalies (e.g., split NMR peaks) interpreted?

  • Case Study :

  • Dynamic effects : Rotameric equilibria of the ethylacetamide group cause peak splitting in ¹H NMR (e.g., δ 1.2–1.4 ppm for CH₂CH₃). Variable-temperature NMR (VT-NMR) confirms this via coalescence at 60°C .
  • Impurity analysis : LC-MS identifies by-products (e.g., unreacted chloromethyl precursor) when integration ratios deviate from expected values .

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